molecular formula C5H3BrN2O3 B2362756 2-Bromo-4-nitropyridin-3-OL CAS No. 1013642-97-1

2-Bromo-4-nitropyridin-3-OL

Cat. No.: B2362756
CAS No.: 1013642-97-1
M. Wt: 218.994
InChI Key: GFZHPRIYEQZWSF-UHFFFAOYSA-N
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Description

2-Bromo-4-nitropyridin-3-OL is a chemical compound with the molecular formula C5H3BrN2O3 and a molecular weight of 218.99 g/mol It is characterized by the presence of a bromine atom at the second position, a nitro group at the fourth position, and a hydroxyl group at the third position on the pyridine ring

Safety and Hazards

The safety information for 2-Bromo-4-nitropyridin-3-OL indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . The compound may also cause respiratory irritation .

Preparation Methods

The synthesis of 2-Bromo-4-nitropyridin-3-OL typically involves the nitration of 2-bromo-3-hydroxypyridine. . The reaction is usually carried out under controlled temperature conditions to ensure high yield and purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

2-Bromo-4-nitropyridin-3-OL undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 2-Bromo-4-nitropyridin-3-OL exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions, leading to the formation of various derivatives. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways .

Properties

IUPAC Name

2-bromo-4-nitropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O3/c6-5-4(9)3(8(10)11)1-2-7-5/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZHPRIYEQZWSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1[N+](=O)[O-])O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 13 g (73.2 mmol) 2-bromo-3-pyridinol (Fluka 18292) in 40 ml of cone, sulfuric acid 5.1 ml (74 mmol) of nitric acid (65%) are added at 0° C. The reaction mixture is stirred at 0° C. for 12 h, then poured on water and extracted 2× with EtOAc. The combined organic layers are washed with water and saturated NaCl solution, dried over MgSO4, filtered and the filtrate is concentrated in vacuo. The residue is purified by chromatography (silicagel, EtOAc) to afford 5.3 g of 2-bromo-4-nitro-pyridin-3-ol and 2 g of 2-bromo-6-nitro-pyridin-3-ol.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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